ethyl (1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate
CAS No.:
Cat. No.: VC17207253
Molecular Formula: C12H13FO2
Molecular Weight: 208.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13FO2 |
|---|---|
| Molecular Weight | 208.23 g/mol |
| IUPAC Name | ethyl (1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate |
| Standard InChI | InChI=1S/C12H13FO2/c1-2-15-11(14)10-8-12(10,13)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-,12+/m1/s1 |
| Standard InChI Key | QTSSAQZLIITOFS-PWSUYJOCSA-N |
| Isomeric SMILES | CCOC(=O)[C@H]1C[C@@]1(C2=CC=CC=C2)F |
| Canonical SMILES | CCOC(=O)C1CC1(C2=CC=CC=C2)F |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
Ethyl (1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate belongs to the cyclopropanecarboxylate family. Key structural attributes include:
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Cyclopropane ring: A three-membered carbon ring introducing significant ring strain, which influences reactivity and stability.
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Substituents:
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A fluorine atom at C2, enhancing electronegativity and potential hydrogen-bonding interactions.
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A phenyl group at C2, contributing to lipophilicity and π-π stacking interactions.
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An ethyl ester group at C1, serving as a hydrolyzable prodrug motif.
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The compound’s IUPAC name and stereochemistry are confirmed by its InChI key (SRGUIJLJERBBCM-WDEREUQCSA-N) , which distinguishes it from stereoisomers such as the (1R,2S) configuration.
Table 1: Comparative Molecular Data
Synthesis and Optimization Strategies
Cyclopropanation Techniques
Physicochemical Properties
Stability and Reactivity
The cyclopropane ring’s strain increases reactivity, making the compound prone to ring-opening reactions under acidic or basic conditions. The ethyl ester group hydrolyzes in vivo to the carboxylic acid, a potential prodrug mechanism.
Comparative Analysis with Non-Fluorinated Analogs
The fluorine atom elevates molecular weight by 18 g/mol compared to non-fluorinated analogs . This substitution also increases lipophilicity (logP ≈ 2.35 vs. 2.0 for non-fluorinated versions) , enhancing membrane permeability.
Table 2: Physical Properties of Related Compounds
| Compound | Melting Point (°C) | Flash Point (°C) | LogP |
|---|---|---|---|
| Ethyl (1R,2R)-2-Fluoro-2-Phenylcyclopropane-1-Carboxylate | Not reported | Not reported | ~2.35 |
| Ethyl Trans-2-Phenylcyclopropane-1-Carboxylate | N/A | 106.9 | 2.35 |
Applications in Medicinal Chemistry
Prodrug Development
The ethyl ester group serves as a prodrug motif, improving oral bioavailability. Hydrolysis by esterases converts it to the carboxylic acid, enhancing target engagement.
Structure-Activity Relationship (SAR) Studies
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